molecular formula C10H10O4 B1307540 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid CAS No. 90278-52-7

3-(4-methoxyphenyl)oxirane-2-carboxylic Acid

Cat. No.: B1307540
CAS No.: 90278-52-7
M. Wt: 194.18 g/mol
InChI Key: CUHUYVNPCQYRLG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)oxirane-2-carboxylic acid typically involves the reaction of 4-methoxyphenylacetic acid with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under acidic conditions . The reaction proceeds through the formation of an intermediate epoxide, which is then converted to the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methoxyphenyl)oxirane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)oxirane-2-carboxylic acid
  • 3-(4-chlorophenyl)oxirane-2-carboxylic acid
  • 3-(4-nitrophenyl)oxirane-2-carboxylic acid

Uniqueness

3-(4-methoxyphenyl)oxirane-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Biological Activity

3-(4-Methoxyphenyl)oxirane-2-carboxylic acid is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an oxirane (epoxide) ring, a methoxy group, and a carboxylic acid functional group. These components contribute to its reactivity and interaction with biological systems. The presence of the methoxy group can influence its solubility and biological activity, making it a subject of interest for further study.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to various biochemical effects, including:

  • Covalent Bond Formation : The oxirane ring is highly reactive, allowing it to interact with cellular macromolecules.
  • Hydrogen Bonding : The carboxylic acid group can engage in hydrogen bonding, enhancing its interaction with biological targets.

These interactions may modulate cellular pathways, influencing processes such as apoptosis, cell proliferation, and antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 37 to 124 μg/mL against Candida albicans .
  • The compound demonstrates potential as a fungistatic agent, inhibiting fungal growth without causing cytotoxicity to human red blood cells .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Notable findings include:

  • Selective cytotoxicity against several cancer cell lines, including A375 (human melanoma) with an IC50 value of approximately 5.7 μM .
  • The ability to suppress proliferation in human umbilical vein endothelial cells (HUVECs), indicating potential applications in cancer therapy .

Case Studies

  • Cytotoxicity Evaluation : In one study, the cytotoxic effects of various derivatives were tested against multiple cancer cell lines. This compound showed promising results, particularly against A549 (lung adenocarcinoma) and K562 (erythroleukemia) cell lines .
  • Antimicrobial Testing : A systematic evaluation of the compound's antimicrobial properties demonstrated efficacy against both gram-positive and gram-negative bacteria as well as fungi. The results suggested that modifications to the methoxy group could enhance or diminish activity .

Summary of Research Findings

Biological Activity Tested Organisms/Cell Lines Results
AntimicrobialCandida albicansMIC: 37-124 μg/mL
AnticancerA375 (melanoma), A549 (lung)IC50: ~5.7 μM (A375), selective cytotoxicity observed
CytotoxicityHUVECsProliferation inhibition at low concentrations

Properties

IUPAC Name

3-(4-methoxyphenyl)oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-7-4-2-6(3-5-7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHUYVNPCQYRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392846
Record name 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90278-52-7
Record name 3-(4-methoxyphenyl)oxirane-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.